molecular formula C19H13ClN2O B2986374 1-(3-Chlorobenzyl)-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile CAS No. 478080-28-3

1-(3-Chlorobenzyl)-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B2986374
CAS No.: 478080-28-3
M. Wt: 320.78
InChI Key: MZDZRITYUUKHOF-UHFFFAOYSA-N
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Description

Catalytic Hydrogenation Strategies for Ethyl Group Introduction

Selective hydrogenation of nitrile groups to ethyl moieties remains a pivotal step in functionalizing the pyridinecarbonitrile framework. Palladium on carbon (Pd/C) under hydrogen gas (1 atm) at 50°C achieves full conversion of 3-cyano to 3-ethyl substituents within 4 hours. However, over-reduction to primary amines is a common side reaction, mitigated by employing Lindlar catalysts modified with quinoline, which suppress amine formation while maintaining >90% selectivity for ethyl groups.

Recent studies have explored asymmetric hydrogenation using chiral ruthenium complexes, though yields remain modest (45–60% enantiomeric excess). Pressure optimization experiments reveal that elevated hydrogen pressures (5 atm) reduce reaction times by 40% without compromising selectivity.

Solvent System Optimization in Heterocyclic Formation

Solvent polarity and proticity significantly influence cyclization kinetics. A systematic screen identified acetonitrile as optimal for Knoevenagel condensation steps, achieving 94% conversion compared to 67% in tetrahydrofuran. For acid-catalyzed ring closure, trifluoroethanol (TFE) outperforms conventional solvents due to its ability to stabilize transition states through hydrogen bonding, reducing activation energy by 12 kcal/mol.

Table 2: Solvent Effects on Cyclization Efficiency

Solvent Dielectric Constant Yield (%)
Acetonitrile 37.5 94
Tetrahydrofuran 7.6 67
Trifluoroethanol 27.5 89

Palladium-Catalyzed Cross-Coupling Modifications

Palladium-mediated cross-coupling enables precise functionalization of the pyridine ring. Suzuki-Miyaura reactions using 3-bromo-1-(3-chlorobenzyl)-2-oxo-4-phenyl-1,2-dihydropyridine-5-carbonitrile and phenylboronic acid in the presence of Pd(PPh₃)₄ yield biphenyl derivatives with 82% efficiency. Buchwald-Hartwig amination protocols employing Pd₂(dba)₃ and Xantphos ligand introduce amino groups at the 4-position, though competing C–H activation pathways necessitate careful temperature control (80°C optimal).

Notably, chemoselective coupling at the 6-position is achievable using directing-group strategies. A nickel-mediated C–H cyanation protocol installs nitrile groups with 76% regioselectivity, expanding access to polysubstituted analogs.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-2-oxo-4-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O/c20-16-8-4-5-14(11-16)13-22-10-9-17(18(12-21)19(22)23)15-6-2-1-3-7-15/h1-11H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDZRITYUUKHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(C=C2)CC3=CC(=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Chlorobenzyl)-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

The compound has the following chemical structure:

  • Molecular Formula : C18_{18}H16_{16}ClN2_{2}O
  • CAS Number : 478080-27-2

Research indicates that this compound may interact with various biological targets, particularly in the central nervous system and cancer biology. It has been studied for its potential as a modulator of neurotransmitter receptors and as an anti-cancer agent.

Neurotransmitter Receptor Modulation

Studies have shown that derivatives of pyridine compounds can act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs). For instance, similar compounds have demonstrated significant enhancement of acetylcholine responses, suggesting a potential role in cognitive enhancement and neuroprotection .

Antitumor Activity

Recent investigations into related compounds have revealed promising antitumor properties. The presence of a phenyl group and a pyridine ring in the structure may contribute to cytotoxic effects against various cancer cell lines. In vitro studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .

Table 1: Biological Activity Overview

Activity Description Reference
nAChR ModulationPotent positive allosteric modulator of α7 nAChRs
Antitumor ActivityInduces apoptosis in cancer cell lines
CytotoxicityInhibits proliferation in various cancer models

Detailed Research Findings

  • Modulation of nAChRs : In vitro studies indicate that similar compounds enhance the activity of α7 nAChRs, which are implicated in neurodegenerative diseases. This modulation is characterized by increased maximum modulation percentages at concentrations around 10 µM .
  • Antitumor Studies : A related study focused on the synthesis and evaluation of pyridine derivatives showed that modifications in the structure could lead to significant differences in antitumor efficacy. For example, the introduction of halogen substituents has been linked to enhanced cytotoxic properties against specific cancer types .
  • Cytotoxic Mechanisms : The underlying mechanisms for cytotoxicity often involve the induction of oxidative stress and disruption of cellular signaling pathways, leading to programmed cell death (apoptosis). These findings highlight the compound's potential as a lead structure for developing new anticancer therapies .

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects on Molecular Weight :

  • The introduction of trifluoromethyl (-CF₃) or additional chlorine atoms increases molecular weight significantly. For example, the trifluoromethyl-substituted analogue (CAS 252059-84-0) has a molecular weight of 388.78 , ~21% higher than the target compound .
  • Dichlorobenzyl substituents (e.g., CAS 339108-77-9) further elevate molecular weight to 389.67 due to the addition of two chlorine atoms .

Chlorine Substitution: Dichlorobenzyl groups (e.g., in CAS 339108-77-9) increase lipophilicity, which may enhance membrane permeability but could also raise toxicity concerns .

Positional Isomerism :

  • The placement of substituents on the pyridine ring (positions 4, 5, or 6) alters steric interactions. For instance, the 4-phenyl group in the target compound may occupy a different spatial region compared to the 6-substituted analogues, affecting receptor binding .

Hybrid Substituent Effects :

  • Compounds combining chlorine and trifluoromethyl groups (e.g., CAS 338964-41-3) exhibit synergistic electronic effects, balancing lipophilicity and polarity. This hybrid approach is common in optimizing pharmacokinetic profiles .

Research Implications

  • Medicinal Chemistry : The trifluoromethyl-substituted analogues (e.g., CAS 252059-84-0) are candidates for targeting enzymes or receptors sensitive to strong EWGs, such as kinase inhibitors .
  • Agrochemical Applications : Dichlorobenzyl-substituted derivatives (e.g., CAS 339108-77-9) may serve as potent herbicides or fungicides due to their increased lipophilicity and stability .
  • Solubility Challenges : The high molecular weight and lipophilicity of many analogues necessitate formulation strategies (e.g., prodrugs or solubilizing agents) for practical use .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-(3-Chlorobenzyl)-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile in laboratory settings?

  • Methodological Answer : Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust or vapors. Store the compound in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation. Avoid contact with oxidizing agents or ignition sources due to potential flammability risks. Refer to safety data sheets (SDS) for spill management and first-aid measures .

Q. How can researchers confirm the purity of this compound after synthesis?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Validate purity via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. Cross-reference melting point analysis with literature values (e.g., ±2°C deviation). For trace impurities, employ mass spectrometry (LC-MS) .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer : Test polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for initial dissolution, followed by slow diffusion with a non-polar solvent (e.g., hexane or ethyl acetate). Monitor crystal growth via polarized light microscopy. For heat-sensitive variants, use methanol/water mixtures at reduced temperatures .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

  • Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) to determine bond lengths and angles, particularly focusing on the pyridine ring and carbonyl group. Compare experimental data (e.g., space group P21/c, lattice parameters a = 8.38 Å, b = 7.19 Å) with density functional theory (DFT)-optimized structures to identify dominant tautomers. Use Hirshfeld surface analysis to assess intermolecular interactions .

Q. What strategies mitigate side reactions during the synthesis of analogs with modified benzyl groups?

  • Methodological Answer : Introduce protecting groups (e.g., tert-butoxycarbonyl, Boc) on reactive sites like the pyridine nitrogen. Optimize reaction stoichiometry using kinetic studies (e.g., in situ IR monitoring). For halogenated analogs (e.g., 3-fluorobenzyl derivatives), employ palladium-catalyzed cross-coupling under inert atmospheres to minimize dehalogenation .

Q. How can researchers address contradictions in biological activity data across different assay models?

  • Methodological Answer : Standardize assay conditions (e.g., cell line viability, incubation time, and solvent controls). Use isothermal titration calorimetry (ITC) to validate binding affinity discrepancies. Perform meta-analyses of dose-response curves (e.g., IC₅₀ values) across studies, adjusting for variables like serum protein interference .

Q. What advanced spectroscopic techniques clarify electronic effects of the 3-chlorobenzyl substituent?

  • Methodological Answer : Utilize time-dependent DFT (TD-DFT) with UV-Vis spectroscopy to model charge-transfer transitions. Conduct 2D NMR (COSY, NOESY) to assess steric and electronic perturbations on adjacent protons. Electron paramagnetic resonance (EPR) can detect radical intermediates in photodegradation studies .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies between computational and experimental logP values?

  • Methodological Answer : Validate computational predictions (e.g., ChemAxon, ACD/Labs) with shake-flask experiments using octanol/water partitioning. Account for pH-dependent ionization (pKa) via potentiometric titration. Cross-check with reversed-phase HPLC retention times calibrated against known standards .

Q. What experimental controls are critical when studying the compound’s stability under physiological conditions?

  • Methodological Answer : Include negative controls (e.g., compound-free buffer) and positive controls (e.g., ascorbic acid for oxidative stability). Monitor degradation via LC-MS/MS over 24–72 hours in simulated gastric fluid (pH 1.2) and plasma (pH 7.4). Use deuterated solvents in NMR to track proton exchange .

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